molecular formula C6H7N3O2 B14839425 2,5-Diaminoisonicotinic acid

2,5-Diaminoisonicotinic acid

Cat. No.: B14839425
M. Wt: 153.14 g/mol
InChI Key: RFLNOFKYMOXXJK-UHFFFAOYSA-N
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Description

2,5-Diaminoisonicotinic acid is an organic compound that belongs to the class of pyridinecarboxylic acids It is a derivative of isonicotinic acid, characterized by the presence of two amino groups at the 2nd and 5th positions of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-diaminoisonicotinic acid typically involves the reaction of isonicotinic acid derivatives with suitable reagents. One common method includes the reaction of sodium 2,6-diamino-3,5-dicyanopyridine-4-carboxylate with malononitrile in the presence of bases, followed by alkaline hydrolysis . This process leads to the formation of the desired compound through a series of cyclization and recyclization steps.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the development of more efficient catalysts and reaction media can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2,5-Diaminoisonicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation or other reducing agents.

    Substitution: The amino groups in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and acylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyridine derivatives, while substitution reactions can produce a wide range of substituted pyridine compounds.

Scientific Research Applications

2,5-Diaminoisonicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-diaminoisonicotinic acid and its derivatives involves interactions with specific molecular targets. For instance, in the case of its antibacterial activity, the compound may inhibit essential enzymes or disrupt cellular processes in bacteria. The exact molecular pathways and targets can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

    Isonicotinic Acid: A derivative of pyridine with a carboxylic acid group at the 4-position.

    Nicotinic Acid:

    Picolinic Acid: A derivative with a carboxylic acid group at the 2-position.

Uniqueness: 2,5-Diaminoisonicotinic acid is unique due to the presence of two amino groups at specific positions on the pyridine ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other pyridinecarboxylic acids.

Properties

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

IUPAC Name

2,5-diaminopyridine-4-carboxylic acid

InChI

InChI=1S/C6H7N3O2/c7-4-2-9-5(8)1-3(4)6(10)11/h1-2H,7H2,(H2,8,9)(H,10,11)

InChI Key

RFLNOFKYMOXXJK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1N)N)C(=O)O

Origin of Product

United States

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